3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
This compound is a complex heterocyclic molecule featuring a pyridazinoindol-4-one core modified with a 1,3-benzodioxol-5-ylmethyl-piperazine substituent. The structural complexity arises from its fused indole-pyridazine system, substituted with methoxy and methyl groups at positions 7,8 and 5, respectively. Such modifications are often designed to optimize pharmacological properties, including target binding affinity, metabolic stability, and solubility. The benzodioxole moiety and piperazine linker are common in bioactive molecules, particularly those targeting neurological or oncological pathways .
Properties
Molecular Formula |
C26H29N5O5 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C26H29N5O5/c1-28-20-12-23(34-3)22(33-2)11-18(20)19-13-27-31(26(32)25(19)28)15-30-8-6-29(7-9-30)14-17-4-5-21-24(10-17)36-16-35-21/h4-5,10-13H,6-9,14-16H2,1-3H3 |
InChI Key |
OBZHOVFPGWKSPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of the piperazine derivative: The benzodioxole moiety is then reacted with piperazine to form the intermediate.
Formation of the pyridazinoindole core: This involves the cyclization of the intermediate with appropriate reagents to form the pyridazinoindole structure.
Final coupling: The final step involves coupling the pyridazinoindole core with the piperazine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinoindole core.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Biology
Biological assays: The compound can be used in biological assays to study its effects on various biological systems.
Medicine
Drug development: Due to its unique structure, the compound may have potential as a lead compound in drug development for various diseases.
Industry
Material science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Methodological Considerations
Crystallographic tools like SHELX (for structure refinement) and ORTEP-3 (for graphical representation) are critical for elucidating the 3D conformations of such complex molecules . For example:
- SHELXL’s precision in handling high-resolution data ensures accurate bond-length and angle measurements, which are vital for comparing substituent effects.
- ORTEP-3’s visualization capabilities aid in identifying steric clashes or conformational flexibility introduced by the benzodioxolylmethyl-piperazine substituent .
Biological Activity
The compound 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions at the molecular level, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.50 g/mol. The structure features a pyridazino-indole core substituted with a benzodioxole moiety and a piperazine group, which may contribute to its biological activity.
Structural Formula
The compound's biological activity is primarily attributed to its interactions with various enzymes and receptors. Notably, it has been shown to act as an inhibitor of aldehyde dehydrogenase (ALDH), specifically ALDH3A1. Inhibition of this enzyme can alter metabolic pathways involving aldehydes, potentially leading to therapeutic effects in conditions where aldehyde accumulation is detrimental.
Key Findings on Biological Activity:
- ALDH Inhibition : The crystal structure of ALDH3A1 in complex with the compound reveals that it interacts directly with the catalytic nucleophile Cys243, which is crucial for its enzymatic function. This selectivity suggests potential for targeted therapeutic applications in diseases where ALDH3A1 plays a role .
- Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Neuroprotective Effects : Research has suggested that similar compounds with piperazine and indole scaffolds can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation.
Study 1: Inhibition of ALDH3A1
In a study examining various inhibitors of ALDH3A1, the compound was identified as a potent inhibitor with an IC50 value indicating significant inhibitory capacity compared to other known inhibitors . This suggests its potential utility in treating conditions such as cancer and alcohol-related disorders where ALDH activity is critical.
Study 2: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, compounds structurally related to the target compound have shown promise in improving cognitive function and reducing neuroinflammation. These findings point towards the potential application of this compound in neuropharmacology .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
